methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate
Overview
Description
Methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the cyclopentane-thiophene-carboxamide family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate in lab experiments is its high potency. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate. One potential direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in combination therapy with other anti-inflammatory and anti-tumor agents.
Conclusion:
This compound is a chemical compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Scientific Research Applications
Methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of various neurological disorders.
properties
IUPAC Name |
methyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-10(14)12-9-7(8(11)13)5-3-2-4-6(5)16-9/h2-4H2,1H3,(H2,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZDJJZDIZHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.